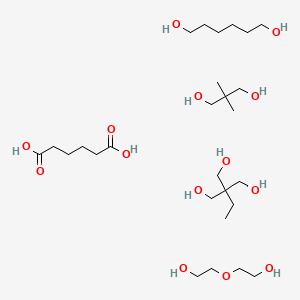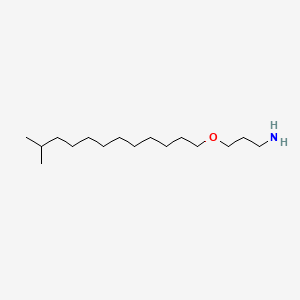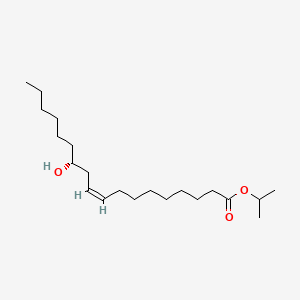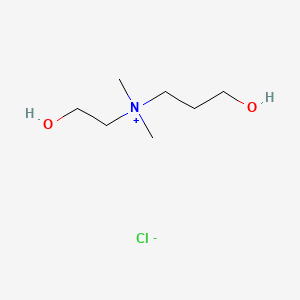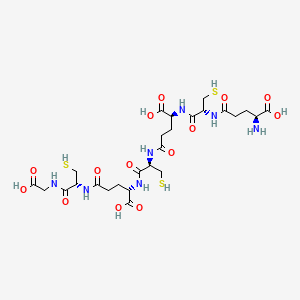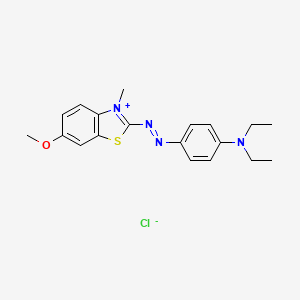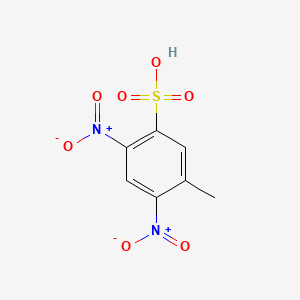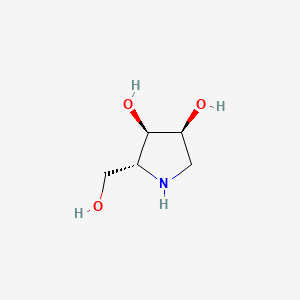![molecular formula C24H21N3 B1616720 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine CAS No. 6941-73-7](/img/structure/B1616720.png)
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine
Vue d'ensemble
Description
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, also known as compound 6, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders. In
Applications De Recherche Scientifique
Organic Semiconductors
Triindole has been identified as a highly promising p-type organic semiconductor in the construction of electronic and optoelectronic devices . Organic semiconductors have emerged as potential alternatives to conventional inorganic materials due to their numerous assets and applications .
Charge-Transporting Properties
The star-shaped triindole core stands as a promising system to design new organic materials with enticing charge-transporting properties . This is particularly useful in the field of electronics where efficient charge transport is crucial.
Organic Thin-Film Transistor (OTFT) Devices
Triindole derivatives have been used in the creation of organic thin-film transistor (OTFT) devices . The attachment of longer alkyl chains and the functionalization of the silicon substrate with octadecyltrichlorosilane (OTS) prompted better OTFT characteristics .
Hole Transport Materials
N-trihexyltriindoles, a derivative of triindole, have been applied in evaporated OFETs presenting mobilities of around 0.03 cm 2 V −1 s −1 and in solution processed devices showing comparable metrics. This confirms triindole-based molecules as promising easy-to-process hole transport materials .
Influence of Peripheral Substituents
The influence of peripheral substituents on the fundamental charge transport parameters of chemically modified triindole platforms is of fundamental importance to design new derivatives with improved semiconducting performance .
Design of New Organic Materials
The synthesis of three thiophene-containing triindole derivatives that feature N-alkyl chains of different lengths, from methyl to decyl, has been presented. This opens up possibilities for the design of new organic materials with enticing charge-transporting properties .
Propriétés
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIXKWOJJMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284685 | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine | |
CAS RN |
6941-73-7 | |
| Record name | 2-(2,2-Di-1H-indol-3-ylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triindole?
A1: The molecular formula of triindole is C24H15N3, and its molecular weight is 345.40 g/mol.
Q2: What spectroscopic data is available for characterizing triindole?
A2: Researchers extensively use UV-Vis absorption and fluorescence spectroscopy to characterize triindole derivatives. These techniques provide valuable insights into the electronic structure and optical properties, revealing characteristic absorption bands and emission profiles. [, , , , , , , , , , , , ] Cyclic voltammetry is another widely used method to investigate the electrochemical behavior of triindoles, offering information about their redox potentials and stability of oxidized species. [, , , ]
Q3: What is the significance of the triindole core in material design?
A3: The triindole core, being electron-rich, offers a versatile platform for designing organic semiconductors. Its planar structure facilitates close packing and π-orbital overlap, enhancing charge carrier mobility. [, , , , ]
Q4: How does triindole perform under different conditions?
A4: Triindole derivatives generally exhibit high thermal stability, a crucial factor for their application in organic electronics. [, ] Their performance under various conditions can be fine-tuned through chemical functionalization. For instance, attaching specific alkyl chains can improve solubility and processability. [, ]
Q5: What applications of triindoles are being explored in materials science?
A5: Triindoles show promise in various applications, including organic field-effect transistors (OFETs), [, , ] organic solar cells (OSCs), [, ] and organic light-emitting diodes (OLEDs). [] Their self-assembly properties also make them attractive for developing supramolecular systems. [, ]
Q6: How do structural modifications impact the properties of triindoles?
A6: Modifying the triindole structure significantly influences its properties. * N-alkylation: Introducing alkyl chains at the nitrogen atoms impacts solubility, self-assembly, and charge transport properties. Longer chains can enhance solubility [, ] while shorter chains can lead to closer packing and higher charge mobility. [] * Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups at the periphery of the triindole core allows for tuning of its electronic properties, influencing factors like absorption spectra, energy levels, and charge transfer characteristics. [, , , ]* Bridge Insertion: Incorporating bridging units, such as p-phenylene or diacetylene groups, between triindole units can modulate electronic communication and charge transfer capabilities within dimeric or polymeric structures. []
Q7: How is computational chemistry used in triindole research?
A7: Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure, reorganization energies, and charge transfer properties of triindoles. [, , ] These calculations provide valuable insights into structure-property relationships and guide the design of new derivatives with improved performance.
Q8: What are the potential applications of triindoles in organic electronics?
A8: Triindoles, with their unique properties, hold significant promise for next-generation organic electronics. Their ability to efficiently transport charges, combined with their tunable electronic properties and self-assembly capabilities, makes them suitable candidates for:
- High-performance OFETs: Triindoles can potentially replace amorphous silicon in transistors, enabling flexible and low-cost electronic devices. [, , ]
- Efficient OSCs: Their excellent charge transport properties and ability to form well-defined interfaces with electron acceptors make them attractive for use as donor materials in OSCs. [, ]
- High-quality OLEDs: Triindoles can serve as both emissive and charge-transporting materials in OLEDs, leading to devices with improved efficiency and color purity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)



